![molecular formula C19H21F3N4O3 B2569400 3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775411-00-1](/img/structure/B2569400.png)
3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical entity that has been studied for its potential applications in the field of medicine . It is a complex molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and trifluoromethyl and dimethoxy groups .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the pyrimidine ring and the introduction of the trifluoromethyl group . The exact details of the synthesis process would depend on the specific methods used by the researchers .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The trifluoromethyl group is attached to the pyrimidine ring, and the dimethoxy groups are attached to a benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the trifluoromethyl group could potentially affect its polarity and reactivity .Wissenschaftliche Forschungsanwendungen
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : DTPP has been optimized as a potent and selective inhibitor of FGFR tyrosine kinases (FGFR1, FGFR2, and FGFR3) . FGFRs play crucial roles in cell proliferation, angiogenesis, and tumor growth. Inhibiting these receptors may have therapeutic implications for cancer treatment.
- Anti-Tau Aggregation Activity : A derivative of DTPP, 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide , has shown promise as a potential anti-tauopathy agent . Tauopathies, including Alzheimer’s disease, involve abnormal tau protein aggregation. Inhibiting tau aggregation could be beneficial in managing these diseases.
- Compounds related to DTPP, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , exhibit anti-inflammatory and analgesic activities . These properties make them potential candidates for pain management and inflammation-related disorders.
- DTPP’s environmental fate is notable due to its high persistence and potential for particle-bound transport . Understanding its behavior in soil and water systems is crucial for risk assessment and mitigation strategies.
- Researchers have explored DTPP derivatives for their mode of action and structure-activity relationships. Rational design of substitution patterns on the aryl ring has led to improved pharmacological properties .
- DTPP can serve as a metabolite of certain herbicides, such as flazasulfuron . Investigating its metabolic pathways and transformation products contributes to pesticide safety assessments.
Cancer Research and Targeted Therapies
Neurodegenerative Diseases and Tauopathies
Anti-Inflammatory and Analgesic Properties
Environmental Chemistry
Chemical Biology and Drug Design
Metabolism and Transformation Studies
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3/c1-28-14-7-12(8-15(9-14)29-2)18(27)25-13-3-5-26(6-4-13)17-10-16(19(20,21)22)23-11-24-17/h7-11,13H,3-6H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJWFRJDPCPSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.